molecular formula C13H13N3O4 B13210740 Ethyl 1-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate

Ethyl 1-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B13210740
M. Wt: 275.26 g/mol
InChI Key: AGZDAMOCUXLZKE-UHFFFAOYSA-N
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Description

Ethyl 1-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group, a nitro group, and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate typically involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The nitro group is introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 1-(2-methylphenyl)-4-amino-1H-pyrazole-3-carboxylic acid.

    Hydrolysis: 1-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Ethyl 1-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-phenyl-4-nitro-1H-pyrazole-3-carboxylate
  • Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate
  • Ethyl 1-(2-chlorophenyl)-4-nitro-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 1-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties

Biological Activity

Ethyl 1-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate, also known by its CAS number 2059965-73-8, is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C13H13N3O4C_{13}H_{13}N_{3}O_{4} and a molecular weight of 275.26 g/mol. The structure features a pyrazole ring substituted with a nitro group and an ethyl ester, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against human colon adenocarcinoma (HT-29) and breast cancer cells, with IC50 values indicating effective concentration levels required to inhibit cell proliferation.

Cell Line IC50 (μM)
HT-29 (Colon Cancer)5.6
MCF-7 (Breast Cancer)7.2
HeLa (Cervical Cancer)6.8

These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, although further mechanistic studies are required to elucidate these pathways.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. This compound exhibited anti-inflammatory properties in various models. In animal studies, it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

The compound also displayed antimicrobial activity against several bacterial strains. In particular, it was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 μg/mL for strains like Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results indicate that this compound could be a candidate for developing new antimicrobial therapies.

The precise mechanisms by which this compound exerts its biological effects remain under investigation. Preliminary studies suggest that it may inhibit specific enzymes involved in tumor progression and inflammation pathways. For example, it has shown inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in mediating inflammatory responses.

Case Studies

A notable case study involved the administration of this compound to mice models bearing tumors. The treatment resulted in a significant reduction in tumor size compared to control groups treated with saline. Histological analysis revealed decreased cell proliferation rates and increased apoptosis markers in treated tumors.

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

ethyl 1-(2-methylphenyl)-4-nitropyrazole-3-carboxylate

InChI

InChI=1S/C13H13N3O4/c1-3-20-13(17)12-11(16(18)19)8-15(14-12)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3

InChI Key

AGZDAMOCUXLZKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C2=CC=CC=C2C

Origin of Product

United States

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